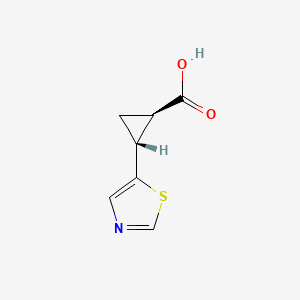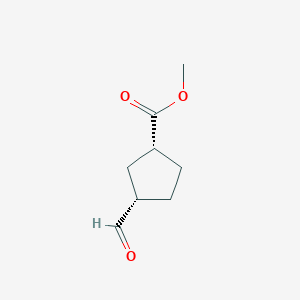
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester is an organic compound with a unique structure that includes a formyl group and a carboxylic acid methyl ester group attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the reaction of cyclopentanone with formic acid and methanol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate formylcyclopentane, which is then esterified to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3beta-Carboxycyclopentane-1beta-carboxylic acid.
Reduction: 3beta-Hydroxycyclopentane-1beta-carboxylic acid methyl ester.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can affect biological pathways and enzyme activities, making the compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxylic acid: A related compound with a similar cyclopentane ring structure but lacking the formyl and ester groups.
Methyl cyclopentanecarboxylate: Similar in structure but without the formyl group.
Uniqueness
3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester is unique due to the presence of both a formyl group and a carboxylic acid methyl ester group on the cyclopentane ring
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl (1R,3S)-3-formylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h5-7H,2-4H2,1H3/t6-,7+/m0/s1 |
Clave InChI |
DHVYLYFSTLOVFO-NKWVEPMBSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC[C@@H](C1)C=O |
SMILES canónico |
COC(=O)C1CCC(C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



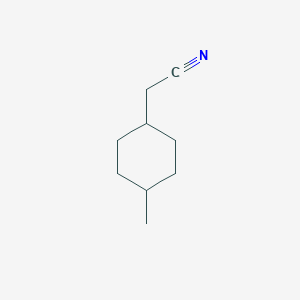
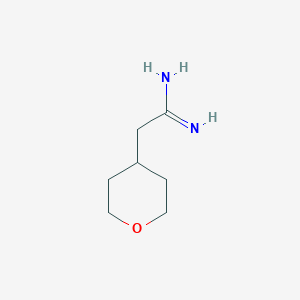
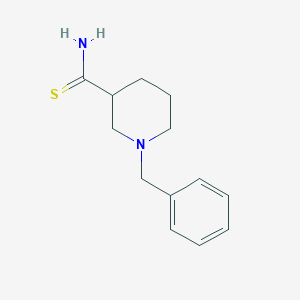
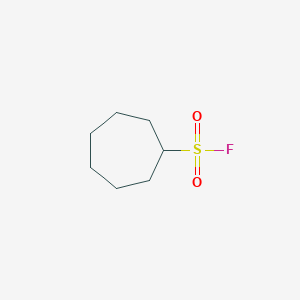

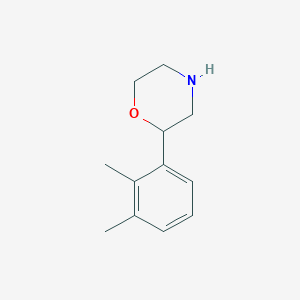
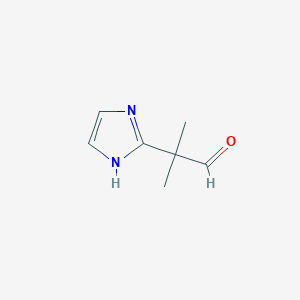
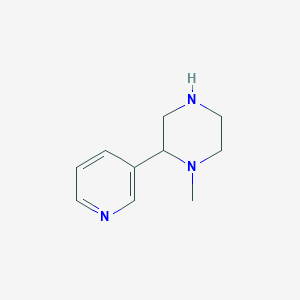
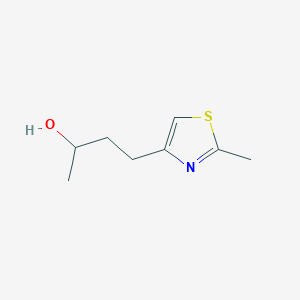
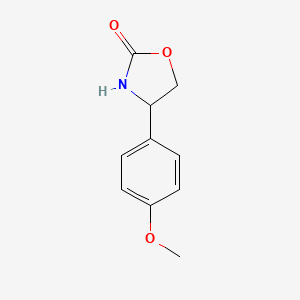

![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
